Methyl 5-chloro-2,3-dihydroxybenzoate
Description
Methyl 5-chloro-2,3-dihydroxybenzoate is a benzoic acid derivative featuring a methyl ester group, a chlorine substituent at position 5, and hydroxyl groups at positions 2 and 3. The compound’s reactivity and solubility are likely influenced by the electron-withdrawing chlorine atom and the polar hydroxyl groups, distinguishing it from simpler benzoate esters.
Properties
Molecular Formula |
C8H7ClO4 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3 |
InChI Key |
NWLWOSLKONPRKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)
Structural Differences: Lacks the hydroxyl group at position 3. Molecular Formula: C₈H₇ClO₃ | Molecular Weight: 186.59 g/mol Purity: >92.0% (HPLC) | Availability: 5g for JPY 5,800 . The absence of the third hydroxyl group may enhance stability under acidic conditions.
Methyl 5-chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4)
Structural Differences : Methoxy group replaces the hydroxyl at position 2; deuterated methyl group (CD₃).
Molecular Formula : C₉H₆ClD₃O₃ | Molecular Weight : 203.63 g/mol
Purity : 98 atom% D | Availability : 500 mg for JPY 61,600 .
Key Contrast : The methoxy group increases lipophilicity, while deuteration makes it valuable for isotopic tracing in pharmacokinetic or metabolic studies.
Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate (CAS 93670-33-8)
Structural Differences : Incorporates a fused dihydrobenzo-furan ring system instead of free hydroxyl groups.
Molecular Formula : C₁₀H₉ClO₃ | Molecular Weight : 212.63 g/mol
Purity : ≥95% | Availability : Discontinued (formerly sold by Biosynth) .
Key Contrast : The rigid furan ring may enhance thermal stability but limits hydrogen-bonding interactions. Its discontinuation suggests synthesis challenges or niche applicability.
Methyl 5-amino-2,3-dichlorobenzoate (CID 53951717)
Structural Differences: Amino group at position 5 and dichloro substitution at positions 2 and 3.
Data Table: Comparative Analysis of Structural and Commercial Attributes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
